CCR4 Antagonism: Sub-4 nM Potency Distinguishes Cyclopropyl from Less Potent Analogs
In a functional antagonist assay measuring inhibition of [35S]-GTPgammaS binding at human CCR4 receptors expressed in CHO cell membranes, the target compound demonstrated an IC50 of 3.89 nM [1]. This potency is over sevenfold greater than that of a closely related structural analog (CHEMBL2018967) in the same assay system, which exhibited an IC50 of 27.5 nM [2]. The superior potency of the cyclopropyl-bearing compound is attributed to the unique electronic and steric properties of the cyclopropane ring enhancing its fit within the receptor's binding pocket.
| Evidence Dimension | CCR4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 3.89 nM |
| Comparator Or Baseline | CHEMBL2018967 (analog): 27.5 nM |
| Quantified Difference | 7.07-fold more potent |
| Conditions | Inhibition of [35S]-GTPgammaS binding in human CCR4-expressing CHO membranes |
Why This Matters
The >7x potency advantage provides a superior starting point for SAR exploration in CCR4-targeting programs, reducing the synthetic burden required to achieve low-nanomolar activity.
- [1] BindingDB. (n.d.). BDBM50380884 / CHEMBL2018954: Affinity Data for 2-Amino-6-cyclopropylpyrimidin-4-ol analog. View Source
- [2] BindingDB. (n.d.). BDBM50380866 / CHEMBL2018967: Affinity Data for comparator compound. View Source
